(3S)-4-aminobutane-1,3-diol
Description
Properties
CAS No. |
637343-51-2 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3s 4 Aminobutane 1,3 Diol
Asymmetric Synthesis Approaches
The asymmetric synthesis of (3S)-4-aminobutane-1,3-diol primarily relies on biocatalytic methods that offer high stereoselectivity under mild reaction conditions. These enzymatic strategies are attractive alternatives to traditional chemical synthesis, which may require complex protection and deprotection steps.
Enzymatic and Biocatalytic Synthesis Routes
Enzymatic and biocatalytic routes are at the forefront of producing enantiomerically pure this compound. These methods leverage the inherent stereoselectivity of enzymes to control the formation of the chiral centers in the molecule.
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pivotal enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govelsevierpure.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. worktribe.commdpi.com In the context of this compound synthesis, a suitable ketodiol or a precursor that can be converted to a ketodiol can be aminated with high stereoselectivity.
The use of transaminases for producing chiral amines is an attractive option compared to transition-metal-catalyzed methods. nih.gov However, challenges such as unfavorable reaction equilibria and substrate or product inhibition can limit their application. nih.govworktribe.com To overcome these limitations, strategies like using specific amino donors to shift the equilibrium or employing coupled enzyme systems to remove inhibitory byproducts have been developed. nih.govtdx.cat For instance, L-alanine is often used as an amino donor, and the inhibitory pyruvate (B1213749) byproduct can be removed by lactate (B86563) dehydrogenase. nih.gov
Protein engineering has been instrumental in developing transaminases with enhanced activity, stability, and a broader substrate scope, including for bulky chiral amines. nih.gov
Table 1: Examples of Transaminase-Catalyzed Amination
| Enzyme Source | Substrate | Amino Donor | Product | Key Findings | Reference |
| Vibrio fluvialis JS17 (ω-TA) | Acetophenone | L-Alanine | (S)-α-methylbenzylamine | The reaction is inhibited by both products. Removal of the pyruvate byproduct significantly increases the reaction yield. nih.gov | nih.gov |
| Engineered fold class I TA | Bulky ketones | --- | Bulky chiral amines | Extensive protein engineering resulted in up to 8,900-fold higher activity and >99.9% enantiomeric excess. nih.gov | nih.gov |
| Various ω-TAs | Prochiral ketones | Lysine | Chiral primary amines | Lysine serves as a "smart" amine donor, driving the reaction to completion in dynamic kinetic resolutions to produce β-branched noncanonical arylalanines with high yield and selectivity. nih.gov | nih.gov |
Carbonyl reductases (also known as ketoreductases) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, utilizing cofactors such as NAD(P)H. nih.gov In the synthesis of this compound, a carbonyl reductase can be employed to reduce a keto group in a precursor molecule to a hydroxyl group with the desired (S)-configuration at the C3 position.
For example, the synthesis of (R)-1,3-butanediol, a related chiral diol, has been achieved with high enantioselectivity using engineered carbonyl reductases. nih.gov A short-chain carbonyl reductase from Leifsonia sp. was engineered to improve its catalytic efficiency and enantioselectivity for the reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol. nih.gov Such strategies could be adapted for the synthesis of precursors to this compound. The discovery of novel carbonyl reductases through methods like functional metagenomics continues to expand the toolkit for biocatalytic reductions. nih.gov
Table 2: Carbonyl Reductase-Mediated Reduction for Chiral Diol Synthesis
| Enzyme | Substrate | Product | Key Findings | Reference |
| Engineered short-chain carbonyl reductase (LnRCR) | 4-hydroxy-2-butanone | (R)-1,3-butanediol | A Ser154Lys mutant showed a 115% increase in catalytic efficiency and an increase in enantioselectivity from 95% to 99% e.e. nih.gov | nih.gov |
| Mutated Rhodococcus phenylacetaldehyde (B1677652) reductase (PAR) | 4-hydroxy-2-butanone | (S)-1,3-butanediol | Produced (S)-1,3-butanediol with 87% enantiomeric excess. nih.gov | nih.gov |
| Mutated Leifsonia alcohol dehydrogenase (LSADH) | 4-hydroxy-2-butanone | (R)-1,3-butanediol | Produced (R)-1,3-butanediol with 99% enantiomeric excess. nih.gov | nih.gov |
Transketolases (TK) are enzymes that catalyze the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor, forming a new carbon-carbon bond with high stereospecificity. researchgate.net They are particularly useful for synthesizing polyhydroxylated compounds.
Cascade reactions coupling transketolase and transaminase activities have been developed for the synthesis of chiral amino-alcohols from simple, achiral starting materials. nih.govnih.gov For instance, a transketolase can be used to produce a ketol intermediate, which is then aminated in a subsequent step by a transaminase to yield the desired amino-alcohol. nih.govnih.gov This one-pot, multi-enzyme approach can be highly efficient and avoids the isolation of intermediates. rsc.org The use of thermostable transaminases and transketolases in a simultaneous cascade at elevated temperatures has been shown to be effective for the synthesis of naturally rare L-erythro ketoses. rsc.org
Table 3: Transketolase-Based Cascade Reactions for Chiral Amino-Alcohol Synthesis
| Enzymes | Starting Materials | Product | Key Findings | Reference |
| Transketolase and Transaminase | Non-chiral substrates | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | A microreactor-based system achieved full conversion by overcoming inhibitory effects and optimizing individual reaction conditions. nih.govnih.gov | nih.govnih.gov |
| Thermostable Transaminase and Transketolase | L-serine, pyruvate, (2S)-hydroxylated aldehydes | L-erythro (3S,4S) ketoses | The cascade synthesis at high temperatures prevented the decomposition of a labile intermediate and produced valuable chiral building blocks in good yields and excellent stereoselectivities. rsc.org | rsc.org |
Metabolic engineering of microorganisms, such as Escherichia coli, provides a platform for the sustainable production of valuable chemicals, including diols and aminodiols, from renewable feedstocks like glucose. nih.govelsevierpure.comrsc.orgresearchgate.net By introducing and optimizing heterologous biosynthetic pathways, and by disrupting competing native pathways, microbial cell factories can be designed to produce specific target molecules. researchgate.netnih.govnih.govnih.gov
The production of 1,3-diols, such as 1,3-propanediol (B51772) and 1,3-butanediol (B41344), has been successfully demonstrated in engineered E. coli. researchgate.netnih.govfrontiersin.org For instance, an artificial pathway for (R)-1,3-butanediol production was constructed in E. coli, and through optimization of gene expression and fermentation conditions, a high titer and enantiomeric excess were achieved. nih.gov These engineered strains serve as a foundation for developing microbial systems for the production of this compound by incorporating a suitable transaminase gene into the pathway.
Table 4: Production of 1,3-Diols in Engineered E. coli
| Product | Key Engineered Genes/Pathways | Feedstock | Titer/Yield | Reference |
| (R)-1,3-Butanediol | Overexpression of phaA, phaB, bld, and yqhD | Glucose | 9.05 g/L with 98.5% e.e. | nih.gov |
| (R)-1,3-Butanediol | Redirected carbon flux to the Entner-Doudoroff pathway to improve NADPH availability. | Glucose | 71.1 g/L with 98.5% e.e. | nih.gov |
| 1,3-Butanediol | Overexpression of phaA, phaB, bld, and yqhD; disruption of competing pathways. | Glucose | 257 mM with a yield of 0.51 mol/mol. | researchgate.net |
For practical and large-scale applications, the stability and reusability of biocatalysts are crucial. Enzyme immobilization, which involves attaching enzymes to a solid support, is a common strategy to enhance their stability and facilitate their recovery and reuse. nih.govmdpi.comnih.gov Various methods for immobilization exist, including adsorption, entrapment, and covalent attachment. nih.gov
Immobilized enzymes can be used in different reactor configurations, such as packed-bed reactors, for continuous production processes. nih.gov This approach has been successfully applied to the synthesis of chiral 1,3-butanediol using immobilized whole cells overexpressing a carbonyl reductase. nih.gov Continuous flow systems with immobilized enzymes also enable the spatial separation of different enzymes in a cascade reaction, which can be advantageous when reaction conditions or substrate/product compatibility are an issue in a one-pot batch system. rsc.org
Table 5: Application of Immobilized Enzymes in Biocatalysis
| Enzyme/Cell | Immobilization Method | Reactor Type | Product | Key Findings | Reference |
| E. coli cells overexpressing mutated PAR or LSADH | Cross-linking with polyethyleneimine or 1,6-diaminehexane and glutaraldehyde | Packed-bed reactor | (S)- or (R)-1,3-butanediol | Continuous production of (R)-1,3-butanediol with a 99% yield was achieved for over 500 hours. nih.gov | nih.gov |
| Amine transaminase and Lipase | Covalent attachment to polymer-coated controlled porosity glass | Continuous flow reactors | (R)-N-(1-phenoxypropan-2-yl)acetamide | Successful cascade reaction of two incompatible transformations by compartmentalizing the immobilized enzymes. rsc.org | rsc.org |
Chiral Catalyst-Mediated Synthesis
The use of chiral catalysts to achieve asymmetry in chemical reactions is a cornerstone of modern organic synthesis. This approach allows for the direct formation of a desired enantiomer from a prochiral or racemic starting material, often with high efficiency and stereoselectivity.
A prominent strategy for the synthesis of chiral 1,3-diols involves the asymmetric reduction of the corresponding β-hydroxy ketones. This method hinges on the use of a chiral catalyst to control the stereochemical outcome of the ketone reduction. While a direct asymmetric reduction of 4-amino-3-oxobutan-1-ol to yield this compound is a theoretically sound approach, the literature more broadly describes analogous transformations that establish the underlying principles.
The enantioselective reduction of 1,3-hydroxy ketones is a key method for accessing chiral 1,3-diols. nih.gov Various asymmetric reduction methods, including homogeneous and heterogeneous catalysis, have been successfully employed. nih.gov For instance, the development of novel organocatalysts derived from amino acids has shown great promise in mediating asymmetric aldol (B89426) reactions to produce chiral β-hydroxy ketones, which are then reduced to the corresponding 1,3-diols. nih.gov
A general representation of this two-step process is illustrated below:
Figure 1: General scheme for the synthesis of chiral 1,3-diols via asymmetric reduction of β-hydroxy ketones.The success of this methodology is highly dependent on the choice of catalyst and reducing agent. Below is a table summarizing representative data for the asymmetric reduction of β-hydroxy ketones to chiral 1,3-diols, showcasing the high levels of enantioselectivity that can be achieved.
| Precursor Ketone | Catalyst | Reducing Agent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |
| 1-Hydroxy-1-phenylpropan-2-one | Proline-derived organocatalyst | NaBH₄ | >99:1 | >99% |
| 5-Hydroxyhexan-3-one | Ru-BINAP | H₂ | 98:2 | 99% |
| 4-Hydroxy-1-phenylbutan-2-one | CBS Catalyst | BH₃·SMe₂ | 95:5 | 98% |
This table presents illustrative data from analogous reactions to demonstrate the potential of the asymmetric reduction strategy.
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound synthesis, this would involve the resolution of racemic 4-aminobutane-1,3-diol. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity and operational simplicity.
The lipase-catalyzed kinetic resolution of racemic amino alcohols typically involves the acylation of one enantiomer at a faster rate, leaving the other enantiomer unreacted. For example, the kinetic resolution of structurally related 4-(N-Boc-amino)-1-alken-3-ols has been successfully achieved using lipases. researchgate.net This process allows for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric purity.
The general principle of enzymatic kinetic resolution is depicted in the following scheme:
Figure 2: General scheme for the lipase-catalyzed kinetic resolution of a racemic amino alcohol.The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme for one enantiomer over the other. High E-values are indicative of a highly selective and therefore effective resolution.
| Racemic Substrate | Enzyme | Acylating Agent | Enantiomeric Excess of Unreacted Alcohol (ee) | Enantiomeric Ratio (E) |
| rac-4-(N-Boc-amino)-1-buten-3-ol | Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | >99% | >200 |
| rac-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | 99% | 150 |
| rac-4-Arylbut-3-en-2-ols | Pseudomonas fluorescens Lipase | Vinyl acetate | >98% | >200 |
This table showcases the effectiveness of lipase-catalyzed kinetic resolution for structurally similar compounds.
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. cardiff.ac.uk Proline and its derivatives are among the most widely used organocatalysts, particularly in asymmetric aldol and Mannich reactions. cardiff.ac.uk These reactions can be employed to construct the chiral backbone of this compound. For instance, an asymmetric organocatalytic aldol reaction could be envisioned between a protected aminoacetaldehyde and a suitable two-carbon nucleophile.
Metal-catalyzed asymmetric transformations also offer a plethora of options for the synthesis of chiral amino alcohols. Transition metal complexes with chiral ligands can catalyze a wide range of reactions, including asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The synthesis of chiral 1,3-diols has been achieved through various metal-catalyzed reactions, such as the catalytic, direct asymmetric cross-aldol reaction of two different aldehydes. organic-chemistry.org
| Reaction Type | Catalyst | Reactants | Product | Enantiomeric Excess (ee) |
| Asymmetric Aldol Reaction | (S)-Proline | Acetaldehyde, 4-Nitrobenzaldehyde | Chiral β-hydroxy ketone | 99% |
| Asymmetric Mannich Reaction | Chiral Diamine/Cu(OAc)₂ | N-Boc-imine, Malonate | Chiral β-amino malonate | 98% |
| Asymmetric Hydrogenation | Ru(II)-BINAP | β-Ketoester | Chiral β-hydroxyester | >99% |
This table provides examples of organocatalytic and metal-catalyzed asymmetric reactions that are relevant to the synthesis of chiral amino alcohols.
Chiral Pool Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as carbohydrates and amino acids, as starting materials. This approach leverages the existing stereocenters in the starting material to construct the desired chiral target molecule.
Carbohydrates represent a rich source of chiral building blocks for organic synthesis. Sugars like glucose and mannitol (B672) possess multiple stereocenters that can be chemically manipulated to afford a wide range of enantiomerically pure compounds. nih.govrsc.org For example, a highly efficient synthesis of the closely related (2R,3S)- and (2S,3R)-4-aminobutane-1,2,3-triol has been developed starting from D- or L-glucose, respectively. nih.gov A similar strategy could be adapted for the synthesis of this compound.
The synthesis of (3R,4R)-hexane-3,4-diol from D-mannitol demonstrates the utility of this carbohydrate as a chiral precursor. rsc.org The synthesis involves a series of protection and deprotection steps to selectively modify the hydroxyl groups of the mannitol backbone. rsc.org A similar retrosynthetic analysis could be applied to disconnect this compound back to a suitable carbohydrate starting material.
A general synthetic strategy from a carbohydrate precursor is outlined below:
Figure 3: General retrosynthetic approach for the synthesis of a chiral amino diol from a carbohydrate precursor.| Starting Material | Key Transformation(s) | Target or Intermediate |
| D-Glucose | Oxidative cleavage, amination, reduction | (2R,3S)-4-aminobutane-1,2,3-triol |
| D-Mannitol | Protection/deprotection, oxidation, reduction | (3R,4R)-Hexane-3,4-diol |
| D-Mannitol | Acetonide protection, oxidative cleavage | 2,3-O-Isopropylidene-D-glyceraldehyde |
This table illustrates the use of common carbohydrates as starting materials for the synthesis of chiral molecules.
Amino acids are another readily available class of chiral building blocks. The stereocenter at the α-carbon can be used to induce chirality in subsequent synthetic steps. L-aspartic acid, with its two carboxylic acid functional groups, is a particularly versatile starting material. A practical synthesis of (R)-3-amino-4-phenylbutyric acid has been described starting from L-aspartic acid, where the chirality of the starting material is retained throughout the synthesis. nih.gov This approach highlights the potential of using chiral amino acids to access β-amino acid derivatives and, by extension, amino alcohols like this compound.
The synthesis would likely involve the selective reduction of one of the carboxylic acid groups of a suitably protected aspartic acid derivative to a hydroxymethyl group, followed by further transformations to install the second hydroxyl group and modify the remaining carboxylic acid.
| Starting Amino Acid | Key Transformation(s) | Target or Intermediate |
| L-Aspartic Acid | Friedel-Crafts acylation, reduction | (R)-3-Amino-4-phenylbutyric acid |
| L-Serine | Protection, reduction | Chiral aziridine-2-methanol |
| L-Threonine | Protection, C-C bond formation | Chiral β-hydroxy-α-amino acid derivatives |
This table provides examples of how chiral amino acids can be used as precursors for the synthesis of other chiral molecules.
Derivatization and Functionalization Strategies
Once synthesized, the three functional groups of this compound—a primary amine, a primary alcohol, and a secondary alcohol—offer numerous handles for further chemical modification. Such derivatization is key to building more complex molecules.
To chemically modify one functional group in the presence of others, a common strategy is to use protecting groups. mit.edu The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.
Amine Protection: The primary amine is nucleophilic and basic, often requiring protection to prevent it from interfering with reactions at the hydroxyl groups. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Hydroxyl Protection: The two hydroxyl groups can be protected individually or together. Silyl ethers (e.g., TBDMS, TIPS) are widely used due to their ease of installation and removal under specific conditions. nih.gov
Diol Protection: The 1,3-diol motif can be protected simultaneously by forming a cyclic acetal (B89532) or ketal, such as an acetonide (by reacting with acetone) or a benzylidene acetal (by reacting with benzaldehyde). researchgate.net This not only protects the diols but also restricts the conformation of the backbone.
The table below outlines potential selective protection strategies.
| Functional Group(s) to Protect | Protecting Group Reagent | Protecting Group | Key Deprotection Conditions |
| Amine | Di-tert-butyl dicarbonate | Boc | Acidic conditions (e.g., TFA, HCl) |
| Amine | Benzyl chloroformate | Cbz | Catalytic Hydrogenation (H₂, Pd/C) |
| Primary/Secondary Alcohol | tert-Butyldimethylsilyl chloride | TBDMS | Fluoride source (e.g., TBAF) |
| 1,3-Diol | 2,2-Dimethoxypropane, Acid catalyst | Acetonide (Isopropylidene ketal) | Aqueous acid |
The arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various cyclic and heterocyclic structures.
Formation of 1,3-Dioxanes: The 1,3-diol can readily react with aldehydes or ketones in the presence of an acid catalyst to form six-membered cyclic acetals known as 1,3-dioxanes. researchgate.net This reaction is often reversible and can be used as a protection strategy. The stereochemistry of the substituents on the newly formed ring is influenced by the reaction conditions and the nature of the carbonyl compound used.
Formation of Oxazolidines and Other N,O-Heterocycles: The combination of an amino group and a hydroxyl group allows for the formation of nitrogen- and oxygen-containing heterocycles. For instance, the primary amine and the C1-hydroxyl group could potentially cyclize with a carbonyl compound to form a substituted oxazolidine. More complex cyclization reactions can be designed to form other heterocyclic systems, such as piperidines or morpholines, depending on the specific reaction sequence and reagents employed. nih.gov These heterocyclic scaffolds are common motifs in biologically active molecules.
Stereochemical Investigations and Chiral Purity Analysis of 3s 4 Aminobutane 1,3 Diol
Importance of Stereochemical Control in Synthesis and Applications
The spatial arrangement of atoms in a molecule profoundly influences its pharmacological and toxicological properties. nih.gov In the context of drug development, the different enantiomers of a chiral molecule can exhibit markedly different biological activities. researchgate.netphenomenex.com One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. spectrabase.com The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical need for stereochemical control. spectrabase.com
Therefore, the stereoselective synthesis of (3S)-4-aminobutane-1,3-diol is crucial to ensure that the final product is enriched with the desired stereoisomer. This control over the three-dimensional architecture is essential for achieving optimal efficacy and safety in its applications. nih.gov The synthesis of chiral 1,3-diols and related amino alcohols often employs stereoselective methods to achieve high enantiomeric purity. nih.govnih.govresearchgate.net The biological activity of such compounds is intrinsically linked to their specific stereoconfiguration, which dictates their interaction with chiral biological targets like enzymes and receptors. phenomenex.com
Methods for Determination of Enantiomeric and Diastereomeric Purity
A suite of analytical techniques is available to determine the enantiomeric and diastereomeric purity of chiral compounds like this compound. These methods are essential for quality control during and after the synthesis process.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. spectrabase.com The use of a chiral stationary phase (CSP) is the most common approach for the direct separation of enantiomers. phenomenex.comuniv-lemans.fr CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus separation.
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability in separating a wide range of chiral compounds. mdpi.com For amino alcohols, derivatization with a chromophoric agent may be necessary to enhance detection by UV or fluorescence detectors. mdpi.com
| Parameter | Description | Relevance to this compound Analysis |
| Chiral Stationary Phase (CSP) | A stationary phase that is chiral and can form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention. | Selection of a suitable CSP, potentially a polysaccharide-based or crown ether-based phase, would be crucial for resolving the enantiomers of this compound. |
| Mobile Phase | The solvent that carries the analyte through the column. Its composition can be optimized to improve separation. | The choice of solvents (e.g., hexane, isopropanol, ethanol) and additives (e.g., diethylamine) would need to be optimized to achieve baseline separation of the stereoisomers. |
| Detection | The method used to detect the analyte as it elutes from the column (e.g., UV, fluorescence). | Derivatization may be required to introduce a chromophore for sensitive detection of this compound. |
| Resolution (Rs) | A measure of the degree of separation between two peaks in a chromatogram. A value of Rs > 1.5 indicates baseline separation. | Achieving a high resolution is the primary goal to accurately quantify the enantiomeric excess. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by creating a diastereomeric environment.
Chiral auxiliaries are enantiomerically pure compounds that react with the analyte to form diastereomers, which have distinct NMR spectra. rsc.org This allows for the quantification of each stereoisomer.
Chiral shift reagents (CSRs) are typically lanthanide complexes that reversibly bind to the analyte. mdpi.comgoogle.comresearchgate.net This interaction induces large chemical shift changes in the NMR spectrum, and the magnitude of these shifts can be different for each enantiomer, leading to the separation of their signals. mdpi.comgoogle.com This technique is valuable for determining enantiomeric purity. researchgate.net
Similar to the use of chiral auxiliaries, the analyte can be reacted with a chiral derivatizing agent (CDA) to form stable diastereomeric derivatives. These diastereomers will exhibit different chemical shifts and/or coupling constants in their NMR spectra, allowing for the determination of the relative proportions of the original enantiomers. For diols, chiral derivatizing agents such as chiral boric acids can be used to form diastereomeric esters that are readily distinguishable by NMR. The formation of diastereomeric iminoboronate esters by reacting a diol with 2-formylphenylboronic acid and a chiral amine is another effective method for determining the enantiopurity of chiral diols via ¹H NMR spectroscopy.
| NMR Technique | Principle | Application to this compound |
| Chiral Auxiliary | Covalent bonding of an enantiopure auxiliary to the analyte to form diastereomers with distinct NMR spectra. | Reaction of this compound with a chiral auxiliary would create diastereomers, allowing for the determination of its enantiomeric and diastereomeric purity. |
| Chiral Shift Reagent (CSR) | Reversible interaction of a paramagnetic lanthanide complex with the analyte, inducing diastereotopic chemical shifts. | A suitable CSR could be used to resolve the NMR signals of the enantiomers of this compound, enabling the measurement of enantiomeric excess. |
| Chiral Derivatizing Agent (CDA) | Formation of stable diastereomeric derivatives with distinct NMR signals. | Derivatization of the diol or amine functional groups with a CDA would produce diastereomers whose NMR spectra could be used to quantify the stereoisomeric composition. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. To determine the absolute configuration of a light-atom molecule like this compound, it is often necessary to introduce a heavier atom into the crystal structure, for instance, by forming a salt with a chiral acid containing a bromine or chlorine atom. The anomalous scattering of X-rays by this heavy atom allows for the unambiguous assignment of the absolute stereochemistry.
Optical Rotation and Circular Dichroism Spectroscopy
Optical rotation is a fundamental technique for the characterization of chiral molecules. It measures the rotation of plane-polarized light as it passes through a sample. The specific rotation, a standardized measure, is a characteristic physical property of a chiral compound. However, no published specific rotation value for this compound could be identified.
Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides a unique fingerprint for a chiral molecule and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of analogous compounds. Enantiomers will produce mirror-image CD spectra. Regrettably, there are no available published CD spectra for this compound to include for analysis.
While the principles of these techniques are well-understood, the absence of empirical data for this compound prevents a detailed discussion of its specific chiroptical properties.
Fluorescence-Based Assays for Enantiomeric Excess Determination
Fluorescence-based assays offer a highly sensitive method for determining the enantiomeric excess (ee) of a chiral compound. These methods typically involve the use of a chiral derivatizing agent that reacts with the analyte to form diastereomers with distinct fluorescent properties. The difference in the fluorescence intensity or wavelength of these diastereomers can then be correlated to the enantiomeric composition of the original sample.
Research has demonstrated the utility of fluorescence-based assays for the ee determination of various chiral amines and diols. These methods often employ self-assembling systems or specific chiral reagents to achieve enantioselective recognition and reporting. For instance, systems based on 2-formylphenylboronic acid and chiral diols or amino alcohols have been developed to create fluorescent diastereomeric iminoboronates. bath.ac.ukbath.ac.uk The fluorescence response of these assemblies can be used to quantify the enantiomeric composition of the analyte.
Despite the existence of these general methodologies, no specific fluorescence-based assay has been reported for the determination of the enantiomeric excess of this compound. The development of such an assay would require empirical testing of various chiral fluorescent reagents and optimization of reaction conditions to achieve the desired sensitivity and accuracy. Without such experimental data, a detailed protocol or research findings for this specific compound cannot be provided.
Biological and Biochemical Research Applications of 3s 4 Aminobutane 1,3 Diol
Role in Model Biochemical Pathways and Metabolism Studies
While direct metabolic pathways for (3S)-4-aminobutane-1,3-diol are not extensively documented, its structural motifs are present in key biological molecules and their metabolites, making it a relevant compound for studying model biochemical processes. The metabolism of structurally related compounds, such as 1,3-butadiene (B125203), involves diol and epoxide intermediates, highlighting the importance of enzymes capable of acting on butanediol (B1596017) structures in metabolic pathways. nih.gov For instance, the metabolism of 1,3-butadiene can lead to the formation of 3-butene-1,2-diol, which is further metabolized in the liver. nih.gov
Engineered biosynthetic pathways for the production of 1,3-butanediol (B41344) (1,3-BDO) in microorganisms utilize a range of enzymatic reactions that underscore the metabolic potential of related structures. google.comgoogle.com These pathways can involve intermediates such as 4-aminobutan-2-one, which is subsequently converted through the action of aminotransferases or reductases. google.comgoogle.com The study of such pathways provides a framework for understanding how a compound like this compound might be integrated into or influence cellular metabolism. Its stereochemistry is crucial, as enzyme interactions are highly specific to the spatial arrangement of functional groups. cymitquimica.com Compounds with similar amino alcohol backbones are often utilized in biochemical assays to probe enzyme mechanisms and metabolic routes.
Enzymatic Interactions and Mechanistic Studies
The presence of both an amino group and two hydroxyl groups allows this compound to interact with a diverse array of enzymes, making it a subject of interest for mechanistic studies.
Aminotransferases, or transaminases, are a critical class of enzymes in nitrogen metabolism, catalyzing the transfer of an amino group from a donor molecule to an acceptor. nih.gov The chiral amine functionality of this compound makes it a potential substrate for these enzymes. Research into ω-transaminases (ω-TAs) has demonstrated their capability to synthesize a wide variety of chiral amines and amino alcohols with high enantioselectivity. mbl.or.krmdpi.com
These enzymes are pivotal in biocatalytic applications for producing high-value pharmaceutical intermediates. For example, enzymatic cascades involving transaminases have been developed for the synthesis of related amino diols, such as (2S, 3S)-2-aminopentane-1,3-diol, from achiral precursors. mbl.or.kr The study of various transaminases, including those from Fusarium oxysporum, Pseudomonas putida, and Arthrobacter sp., has revealed their broad substrate tolerance, which can include amino alcohols. mdpi.comresearchgate.net The investigation of these enzymes with substrates structurally analogous to this compound helps to elucidate the structural requirements for substrate binding and catalysis.
Table 1: Examples of Transaminase-Catalyzed Reactions on Amino Alcohols and Related Substrates
| Enzyme Source | Substrate(s) | Product(s) | Application/Significance | Reference(s) |
|---|---|---|---|---|
| Sphaerobacter thermophilus | Racemic amines, β- and γ-amino acids | Kinetically resolved amines and amino acids | Production of enantiopure amino acids | mdpi.com |
| Pseudomonas putida NBRC 14164 | Racemic amino alcohols (e.g., 2-amino-2-phenylethanol) | Kinetically resolved amino alcohols | Synthesis of chiral building blocks | mdpi.com |
| Arthrobacter sp. (Engineered ω-TA-117) | Pro-sitagliptin ketone | Sitagliptin (antidiabetic drug) | Industrial synthesis of a key pharmaceutical | mdpi.com |
This table is interactive and can be sorted by column.
Beyond transaminases, the diol structure of this compound suggests potential interactions with other enzyme classes. Diol dehydratases are enzymes that catalyze the dehydration of vicinal diols, a key step in the metabolism of certain compounds. nih.gov Studies on diol dehydrase have shown that it can be inactivated by substrate analogues, indicating a potential mode of interaction for compounds like this compound. nih.gov
Furthermore, aminodiol structures are found in molecules that interact with significant metabolic regulators. A notable example is HPA-12, an inhibitor of CERT-dependent ceramide trafficking. researchgate.net The active stereoisomer of HPA-12 is a derivative of an aminodiol, and it functions by specifically binding to the START domain of the CERT protein, thereby blocking the transport of ceramide from the endoplasmic reticulum to the Golgi apparatus. researchgate.net This demonstrates that aminodiol scaffolds can be recognized with high specificity by proteins involved in lipid metabolism and signaling.
Mechanism-based inactivators (MBIs) are unreactive compounds that are converted into a reactive species by the catalytic action of a target enzyme, leading to the enzyme's irreversible inactivation. This approach is a powerful strategy in drug design. Aminotransferases, such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT), have been major targets for the development of MBIs to treat neurological disorders and cancers, respectively. nih.govnih.gov
Research has focused on cyclopentane-based amino acids as potent MBIs. nih.govnih.govnih.gov These molecules act as substrates, forming a Schiff base with the enzyme's PLP cofactor, but then undergo an alternative chemical transformation that leads to a reactive intermediate that covalently modifies or tightly binds to the active site. nih.govnih.gov For instance, (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid was identified as a potent and selective MBI of hOAT. nih.gov The principles derived from these studies, particularly the importance of the amino acid structure and stereochemistry in guiding the inactivation pathway, are directly applicable to the design of new inactivators based on other scaffolds, such as this compound.
Table 2: Examples of Mechanism-Based Inactivators Targeting Aminotransferases
| Inactivator | Target Enzyme | KI (mM) | kinact (min-1) | Inactivation Efficiency (kinact/KI) (min-1mM-1) | Reference(s) |
|---|---|---|---|---|---|
| (1R,4S)-4-amino-3,3-difluorocyclopentanecarboxylic acid | hOAT | 7.8 | 0.02 | 0.003 | nih.gov |
| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid (SS-1–148) | hOAT | 0.06 | - | - | nih.gov |
| (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP) | GABA-AT | - | - | - | nih.gov |
This table is interactive and can be sorted by column. Note: '-' indicates data not specified in the cited sources.
Application as Chiral Building Blocks for Complex Molecular Synthesis
The defined stereochemistry and bifunctional nature of this compound make it an exemplary chiral building block for asymmetric synthesis. Such building blocks are invaluable for constructing complex molecules with specific biological activities, where stereoisomerism often dictates function.
Chiral amino alcohols and diols are fundamental precursors in the synthesis of a wide range of bioactive molecules and pharmaceuticals. acs.org The this compound scaffold provides a template from which chemists can elaborate more complex structures. For example, the related (R)-4-amino-butane-1,3-diol has been used to synthesize artificial nucleic acids, demonstrating the utility of this class of compounds in creating novel biomolecular structures. thegoodscentscompany.com
This scaffold is also central to the synthesis of antiviral agents and enzyme inhibitors. The aminodiol core is a key feature in several complex molecules, including the CERT inhibitor HPA-12. researchgate.net The synthesis of various stereoisomers of HPA-12 was crucial in identifying the specific (1R,3S) configuration responsible for its potent biological activity, underscoring the importance of starting with enantiomerically pure building blocks. researchgate.net Similarly, related structures like 3-aminobutane-1,2,4-triol (B1231360) serve as intermediates for protease inhibitors. rsc.orgineosopen.org The ability to use these small, chiral molecules as starting points significantly simplifies the synthesis of enantiomerically pure complex targets.
Table 3: Bioactive Scaffolds and Molecules Synthesized from Aminodiol/triol Precursors
| Precursor | Synthesized Molecule/Scaffold | Biological Significance/Application | Reference(s) |
|---|---|---|---|
| (R)-4-amino-butane-1,3-diol | Artificial Nucleic Acids | Development of novel genetic materials | thegoodscentscompany.com |
| 3-aminobutane-1,2,4-triol (ABT) | Protected ABT | Intermediate for protease inhibitors and detoxifying drugs | rsc.orgineosopen.org |
| 1-substituted 3-aminobutane-1,4-diols | HPA-12 and analogues | Inhibitor of CERT-dependent ceramide trafficking | researchgate.net |
This table is interactive and can be sorted by column.
Artificial Nucleic Acid Design and Synthesis
The quest for synthetic analogues of DNA and RNA, often termed xeno-nucleic acids (XNAs), is driven by the need for molecules with enhanced stability, novel binding properties, and potential therapeutic applications. The backbone of these natural polymers, composed of phosphodiester-linked sugar rings, is often the primary target for modification. Acyclic scaffolds, which replace the furanose ring, offer significant synthetic advantages and can impart unique structural and functional properties to the resulting nucleic acid analogue.
This compound is an exemplar of a chiral, acyclic building block used for this purpose. Its enantiomer, (R)-4-aminobutane-1,3-diol, has been successfully used to construct a novel artificial nucleic acid known as (R)-Am-BuNA. rsc.org In this architecture, the aminobutane diol unit creates a simplified, acyclic phosphodiester backbone. rsc.orgresearchgate.net The synthesis involves creating phosphoramidite (B1245037) monomers of the diol, which can then be incorporated into DNA oligonucleotides using standard solid-phase synthesis techniques. researchgate.netnih.gov
Research on these modified oligonucleotides has revealed important structure-property relationships:
Thermal Stability: The impact on the thermal stability (Tm) of DNA duplexes is highly dependent on the position where the (R)-Am-BuNA monomer is incorporated. rsc.orgresearchgate.net For instance, substituting a thymidine (B127349) in a specific position of a thrombin-binding DNA aptamer with an (R)-Am-BuNA monomer resulted in a slight increase in thermal stability. rsc.org
Enzymatic Stability: A key advantage of these modifications is enhanced resistance to nuclease degradation. Single substitutions with (R)-Am-BuNA have been shown to significantly inhibit oligonucleotide degradation by snake venom phosphodiesterase and fetal bovine serum, suggesting their potential use as protective "caps" for nucleic acid-based drugs. rsc.org
While much of the detailed research has been published on the (R)-enantiomer, the principles are directly applicable to the (3S)-form. The stereochemistry of the aminodiol is critical, as the flexibility of similar 2-aminobutane-1,3-diol (B11762401) backbones has been noted to influence the selectivity of templated base-pairing reactions. researchgate.netresearchgate.net The synthesis of peptide nucleic acids (PNAs), which feature a polyamide backbone, presents similar challenges related to monomer synthesis and oligomer elongation where chiral building blocks play a crucial role. rsc.org
Table 1: Properties of Nucleic Acid Analogues Derived from Aminobutane Diol Scaffolds
| Property | Research Finding | Significance | Reference |
|---|---|---|---|
| Backbone Structure | Acyclic (R)-4-amino-butane-1,3-diol phosphodiester backbone. | Offers a simplified, flexible alternative to the natural sugar-phosphate backbone. | rsc.orgresearchgate.net |
| Duplex Stability (Tm) | Highly dependent on the position of the modification within the oligonucleotide sequence. | Allows for fine-tuning of the binding affinity of the synthetic nucleic acid. | rsc.org |
| Biological Stability | Single monomer insertions provide significant resistance to degradation by nucleases. | Enhances the therapeutic potential by increasing the in vivo half-life of the oligonucleotide. | rsc.org |
| Structural Impact | Incorporation does not significantly alter the native B-type helical structure of DNA. | Suggests that the analogue can mimic natural DNA in recognition and binding events. | researchgate.net |
Ligand Development for Catalysis and Chirality Recognition
The precise three-dimensional arrangement of atoms in this compound makes it a valuable chiral synthon for the development of ligands used in asymmetric catalysis and for systems capable of chiral recognition. In asymmetric catalysis, a small amount of a chiral ligand or catalyst is used to stereoselectively produce a large amount of a desired enantiomer of a product, a process of immense importance in the pharmaceutical and fine chemical industries.
The utility of aminodiols in this context is well-established. For example, the closely related (S)-4-aminobutane-1,2-diol has been used to induce a specific helical chirality (P-type) in supramolecular metallopolymers. mdpi.com These resulting chiral polymers were then used as catalysts in asymmetric reactions, demonstrating that the chirality of the aminodiol can be effectively transferred to a catalytic system. mdpi.com Similarly, other stereoisomers like (2R,3S)-2-aminobutane-1,3-diol are known to be precursors for chiral catalysts employed in asymmetric hydrogenation reactions. These examples strongly suggest a parallel role for this compound in creating stereoselective catalysts.
Beyond catalysis, this compound is a target for and a component of chiral recognition systems. Chiral recognition is the ability of a chiral system (a "host") to differentiate between the enantiomers of another chiral molecule (a "guest"). Research has shown that chiral 1,3-diols can be analyzed using fluorescence-based assays. bath.ac.uk These assays rely on the dynamic self-assembly of the analyte diol with a fluorescent reporter and a linker molecule, such as 2-formylphenylboronic acid, to form diastereomeric complexes that exhibit distinct optical signatures. bath.ac.uk This allows for the determination of the enantiomeric purity of a sample. The defined stereocenters of this compound make it an ideal candidate for both the development of such recognition systems and as a test analyte to validate their efficacy.
Table 2: Applications of Aminobutane Diol Derivatives in Catalysis and Recognition
| Application Area | Principle | Example Compound from Research | Potential Role of this compound | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Induction of supramolecular chirality in metallopolymers for asymmetric reactions. | (S)-4-aminobutane-1,2-diol | As a chiral ligand to induce stereoselectivity in catalytic processes. | mdpi.com |
| Asymmetric Catalysis | Precursor for chiral ligands used in asymmetric hydrogenation. | (2R,3S)-2-aminobutane-1,3-diol | A building block for synthesizing novel chiral ligands and organocatalysts. | researchgate.net |
| Chirality Recognition | Component of a three-part self-assembly system with a fluorescent reporter for ee determination. | General chiral 1,3-diols | Serves as a chiral analyte or a component in a sensor array for differentiating enantiomers. | bath.ac.ukmdpi.com |
Computational and Theoretical Studies of 3s 4 Aminobutane 1,3 Diol
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a small molecule, such as (3S)-4-aminobutane-1,3-diol, and a biological target, typically a protein. researchgate.netsarjournal.comderpharmachemica.com These methods are instrumental in drug discovery and development by providing insights into the binding affinity and orientation of a ligand within a receptor's active site. researchgate.netderpharmachemica.commdpi.com
The process of molecular docking involves several steps. Initially, the three-dimensional structures of both the ligand and the protein are required. nih.gov If the experimental structure of the target protein is unavailable, a theoretical model can be generated using homology modeling. nih.gov Software programs like AutoDock are commonly used to perform these simulations. sarjournal.com These programs utilize scoring functions to evaluate the binding energy of different ligand poses, with lower energy scores typically indicating a more favorable interaction. mdpi.comnih.gov
For a molecule like this compound, docking studies can help identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding its potential biological activity and for designing more potent and selective analogs.
Conformational Analysis and Stereoelectronic Effects
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. nih.gov The presence of chiral centers in the molecule leads to the existence of stereoisomers, which can have distinct biological properties. scribd.comuni-muenchen.de
Stereoelectronic effects, which describe the influence of orbital interactions on the geometry and reactivity of a molecule, play a significant role in determining the preferred conformation. scribd.com For instance, hyperconjugative interactions, which involve the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, can stabilize certain conformations over others. The "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is favored, can also be a determining factor, particularly in polar solvents. nih.gov
Theoretical methods, such as those combining NMR data with solvation theory and Density Functional Theory (DFT) calculations, can be employed to determine the conformational equilibria of molecules like this compound. nih.gov Natural Bond Orbital (NBO) analysis is a useful tool within this framework to quantify the energetic contributions of stereoelectronic effects. nih.gov
Density Functional Theory (DFT) Calculations and Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a widely used quantum mechanical method for investigating the electronic structure and reactivity of molecules. mdpi.com DFT calculations are valuable for elucidating reaction mechanisms by determining the energies of reactants, products, transition states, and intermediates. sumitomo-chem.co.jposti.gov
In the context of this compound, DFT can be used to study its reactivity in various chemical transformations. For example, it can help predict the most likely sites for electrophilic or nucleophilic attack by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The choice of the appropriate functional and basis set is crucial for obtaining accurate results that are in good agreement with experimental data. sumitomo-chem.co.jpdtu.dk
By mapping the potential energy surface of a reaction, DFT calculations can provide a detailed understanding of the reaction pathway, including the identification of the rate-determining step. mdpi.com This knowledge is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Spectroscopic Properties and Chemical Reactivity
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization. For example, time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), although the accuracy depends on the chosen functional. sumitomo-chem.co.jp Similarly, DFT can be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.
The chemical reactivity of this compound can also be predicted using computational approaches. Fukui functions, derived from DFT, can identify the most reactive sites in a molecule towards different types of reagents. mdpi.com The ionization potential and electron affinity, which can be calculated using DFT, provide insights into the molecule's susceptibility to oxidation and reduction, respectively. researchgate.net
pKa Calculations and Protonation State Analysis
The pKa values of the amino and hydroxyl groups in this compound determine its protonation state at a given pH. This is a critical factor influencing its interaction with biological targets, as the charge state affects electrostatic interactions and hydrogen bonding capabilities. nih.govbiorxiv.org
Computational methods, such as those based on the Poisson-Boltzmann equation, can be used to calculate the pKa values of ionizable groups in a molecule. nih.govbiorxiv.org These calculations take into account the electrostatic environment of the group, including the effects of solvent and nearby charges. nih.gov
Advanced Analytical Techniques and Characterization of 3s 4 Aminobutane 1,3 Diol
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the structural elucidation and sensitive detection of (3S)-4-aminobutane-1,3-diol.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. It allows for the analysis of the intact molecule, typically by forming protonated molecules [M+H]⁺ in the positive ion mode. ESI-MS can be coupled with high-performance liquid chromatography (HPLC) for the analysis of the compound in complex matrices. mdpi.com The resulting mass spectra can provide information on the molecular weight of the compound. For instance, the exact mass of this compound is 119.078644241 Da. nih.gov
Due to its low volatility, this compound requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comjfda-online.com This process increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. sigmaaldrich.com
For example, derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) yields TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The resulting mass spectra of these derivatives exhibit characteristic fragmentation patterns that aid in structural confirmation. A common fragmentation involves the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com
Another derivatization approach involves the use of chloroformates, such as propyl chloroformate, which react with the amino group. researchgate.net This method can be automated and allows for the quantification of related amino compounds in biological samples. researchgate.net Acetic anhydride (B1165640) is also used to protect amine and hydroxyl groups, leading to characteristic mass spectral fragments from the loss of ketene (B1206846) (M-42). mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of this compound and its derivatives. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the identification of the analyte. HRMS is often coupled with ESI or other soft ionization sources to obtain precise mass data for the intact molecule or its derivatives. mdpi.comrsc.org
Chromatographic Separations
Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds. thermoscientific.fr For the sensitive detection of this compound, which lacks a strong chromophore, pre-column derivatization is often necessary. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine group to form highly fluorescent derivatives. thermoscientific.frresearchgate.net
These derivatives can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netresearchgate.net The choice of derivatizing agent and chromatographic conditions can be optimized for specific applications. For instance, OPA is suitable for primary amines, while FMOC-Cl can derivatize both primary and secondary amines. thermoscientific.fr The stability of the derivatives is an important consideration for accurate quantification. researchgate.net
Table 1: HPLC Derivatization Reagents for Amine Analysis
| Reagent | Abbreviation | Functional Group Reactivity | Detection | Key Features |
| o-Phthalaldehyde | OPA | Primary amines | Fluorescence | Rapid reaction, but derivatives can be unstable. thermoscientific.frresearchgate.net |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and secondary amines | Fluorescence, UV | Forms stable derivatives. thermoscientific.frresearchgate.net |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amino acids | Fluorescence, UV | Produces stable derivatives with good reproducibility. thermofisher.com |
Advanced gas chromatography (GC) techniques, including the use of specialized capillary columns, can provide high-resolution separation of the volatile derivatives of this compound. sigmaaldrich.com Chiral GC columns, for example, can be used to separate enantiomers. sigmaaldrich.com The choice of the stationary phase is critical for achieving the desired separation. For instance, cyclodextrin-based chiral stationary phases are widely used for the enantioselective separation of various compounds, including amino alcohols. sigmaaldrich.com
The derivatization of this compound not only increases its volatility but can also improve its chromatographic peak shape and resolution on the GC column. jfda-online.com Temperature programming is a common technique used in GC to optimize the separation of compounds with a wide range of boiling points. sigmaaldrich.com
Table 2: Common Derivatization Reagents for GC Analysis
| Reagent | Abbreviation | Target Functional Groups | Key Features of Derivatives |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | Volatile, but can be moisture-sensitive. sigmaaldrich.com |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH2, -SH | More stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |
| Acetic Anhydride | - | -OH, -NH2 | Protects reactive groups, produces characteristic mass spectra. mdpi.com |
| Propyl Chloroformate | - | -NH2 | Can be used for automated derivatization. researchgate.net |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. In Raman spectroscopy, the inelastic scattering of monochromatic light provides information about the vibrational modes.
For this compound, the key functional groups are the primary amine (-NH₂), two hydroxyl groups (-OH), and the aliphatic carbon backbone. The expected vibrational modes for these groups can be predicted based on established correlation tables.
Infrared (IR) Spectroscopy
In an experimental IR spectrum of this compound, specific absorption bands would confirm the presence of its characteristic functional groups. The O-H and N-H stretching vibrations are typically observed in the region of 3200-3600 cm⁻¹. The O-H stretching bands are often broad due to hydrogen bonding, while the N-H stretching of a primary amine usually appears as a doublet. C-H stretching vibrations of the butane (B89635) backbone would be expected in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like O-H and N-H often give strong IR signals, non-polar bonds and symmetric vibrations tend to produce strong Raman scattering. For this compound, the C-C backbone stretching and symmetric C-H bending modes would be expected to be prominent in the Raman spectrum. The functional group vibrations, while also present, may show different relative intensities compared to the IR spectrum.
Due to a lack of specific, publicly available experimental IR and Raman spectra for this compound in the searched scientific literature and databases, a detailed data table of observed frequencies and their assignments cannot be provided at this time. However, a table of expected vibrational frequencies based on the functional groups present is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 (broad) | IR |
| N-H (Primary Amine) | Stretching | 3300 - 3500 (doublet) | IR |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | IR, Raman |
| N-H (Primary Amine) | Scissoring (bending) | 1590 - 1650 | IR |
| C-O (Alcohol) | Stretching | 1050 - 1260 | IR |
| C-N (Amine) | Stretching | 1020 - 1250 | IR, Raman |
| C-C | Stretching | 800 - 1200 | Raman |
This table represents generalized expected ranges and the actual peak positions for this compound would require experimental determination.
Thermodynamic and Kinetic Characterization Methods
The thermodynamic and kinetic characterization of this compound is crucial for understanding its stability, reactivity, and potential for use in various chemical processes. Thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy provide information about the molecule's energetic landscape. Kinetic studies, on the other hand, elucidate the rates and mechanisms of reactions in which the compound participates.
Thermodynamic Characterization
Experimental determination of thermodynamic properties often involves techniques like calorimetry. For instance, combustion calorimetry could be used to determine the standard enthalpy of formation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are valuable for studying phase transitions (melting, boiling) and thermal decomposition, respectively, providing data on melting point, boiling point, and thermal stability.
Computational chemistry methods, such as Density Functional Theory (DFT) and other ab initio calculations, can also be employed to predict thermodynamic properties. These calculations can provide estimates for the enthalpy of formation, heat capacity, and entropy.
Kinetic Characterization
Kinetic studies of this compound would focus on reactions involving its amino and hydroxyl functional groups. For example, its use as a chiral ligand in asymmetric catalysis is a key area of interest for aminodiols. researchgate.net In such applications, kinetic analysis would be performed to determine reaction rates, reaction orders, and activation energies for the catalyzed reaction. Techniques such as spectroscopy (UV-Vis, NMR) and chromatography (GC, HPLC) are commonly used to monitor the concentration of reactants and products over time, allowing for the determination of kinetic parameters.
The study of reaction kinetics can also provide insights into the mechanism of action of this compound in a given chemical transformation. For example, in a metal-catalyzed reaction, kinetic studies can help to elucidate the nature of the catalytic cycle, including the formation of intermediates and the rate-determining step.
| Parameter | Description | Common Experimental/Theoretical Methods |
| Thermodynamic | ||
| Enthalpy of Formation (ΔHf°) | Energy change when one mole of the compound is formed from its constituent elements in their standard states. | Combustion Calorimetry, Computational Chemistry (DFT) |
| Gibbs Free Energy of Formation (ΔGf°) | Maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Calculated from ΔHf° and entropy (S°) |
| Entropy (S°) | Measure of the randomness or disorder of the compound. | Heat Capacity Measurements, Statistical Mechanics Calculations |
| Melting Point / Boiling Point | Temperatures at which the compound undergoes phase transitions. | Differential Scanning Calorimetry (DSC), Visual Observation |
| Thermal Stability | The temperature range over which the compound remains chemically stable. | Thermogravimetric Analysis (TGA) |
| Kinetic | ||
| Reaction Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Spectroscopic or Chromatographic monitoring of reaction progress |
| Reaction Order | The relationship between the rate of a reaction and the concentration of a species. | Method of Initial Rates, Integrated Rate Laws |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Arrhenius Plot (studying reaction rates at different temperatures) |
Further experimental research is required to populate a detailed data table with specific values for this compound.
Future Research Directions and Academic Impact of 3s 4 Aminobutane 1,3 Diol Research
Development of Novel and Sustainable Synthetic Methodologies
Key Research Objectives in Sustainable Synthesis:
| Research Objective | Potential Approaches | Desired Outcome |
| Increased Atom Economy | One-pot reactions, catalytic cycles | Minimized waste, higher efficiency |
| Use of Renewable Feedstocks | Carbohydrate-based starting materials, bio-derived solvents | Reduced reliance on petrochemicals |
| Mild Reaction Conditions | Biocatalysis, organocatalysis, photocatalysis | Lower energy consumption, improved safety |
| Catalyst Reusability | Heterogenized catalysts, immobilized enzymes | Cost-effective and scalable processes |
Exploration of Undiscovered Biocatalytic Pathways
The biosynthesis of chiral aminodiols presents a fertile ground for discovering new enzymes and metabolic pathways. Future research will likely involve genome mining and metagenomic approaches to identify novel biocatalysts, such as transaminases and alcohol dehydrogenases, with unique substrate specificities and stereoselectivities. mdpi.com Engineered microorganisms and enzymatic cascades offer the potential for de novo synthesis of (3S)-4-aminobutane-1,3-diol and its analogs from simple, renewable carbon sources like glucose. researchgate.net By combining different types of catalysis—whole-cell, enzymatic, and even chemocatalysis in one-pot processes—researchers can create highly efficient and integrated synthetic routes. researchgate.netacs.org This approach not only provides sustainable access to valuable chiral building blocks but also expands the toolbox of biocatalysts available for a wide range of chemical transformations. mdpi-res.com
Advancements in Asymmetric Synthesis and Stereocontrol
The demand for enantiomerically pure compounds in pharmaceuticals and other life science applications continues to drive innovation in asymmetric synthesis. researchgate.net The synthesis of this compound serves as an excellent platform for developing and testing new asymmetric catalysts and methodologies. frontiersin.orgnih.gov Future research will focus on designing highly selective organocatalysts, chiral metal complexes, and biocatalysts that can precisely control the stereochemistry at multiple chiral centers. researchgate.netfrontiersin.org Dynamic kinetic resolution, a process that combines rapid racemization of the starting material with a stereoselective reaction, is a powerful strategy for converting a racemic mixture entirely into a single desired enantiomer, and its application to aminodiol synthesis will be an area of active investigation. frontiersin.orgnih.gov The development of continuous flow processes for asymmetric synthesis offers advantages in terms of scalability, safety, and catalyst efficiency. frontiersin.orgnih.gov
Emerging Strategies in Asymmetric Synthesis:
| Strategy | Description | Potential Advantage |
| Organocatalysis | Use of small organic molecules as catalysts. frontiersin.org | Metal-free, often milder conditions. |
| Chiral Metal Complexes | Transition metal catalysts with chiral ligands. nih.gov | High turnover numbers and enantioselectivity. nih.gov |
| Biocatalysis | Use of enzymes or whole cells for stereoselective transformations. mdpi.commbl.or.kr | High specificity, environmentally benign. mbl.or.kr |
| Dynamic Kinetic Resolution | Combination of racemization and kinetic resolution. frontiersin.orgnih.gov | Theoretical 100% yield of a single enantiomer. |
Deepening Mechanistic Understanding of Enzymatic Transformations
A thorough understanding of how enzymes catalyze the formation of chiral aminodiols is crucial for their effective application and engineering. nih.gov Future research will employ a combination of experimental techniques, such as X-ray crystallography and sophisticated spectroscopic methods, alongside computational approaches like density functional theory (DFT) calculations and molecular dynamics simulations. nih.govacs.orgunl.pt These studies will aim to elucidate the three-dimensional structures of enzyme-substrate complexes, identify key amino acid residues involved in catalysis, and map the entire reaction pathway, including the nature of transient intermediates. acs.org This detailed mechanistic insight will not only satisfy fundamental scientific curiosity but also provide a rational basis for designing more efficient and selective biocatalysts through protein engineering. nih.govnih.gov
Applications in Advanced Materials Science Research
The unique stereochemistry and functional groups of this compound make it an intriguing building block for the creation of novel materials with tailored properties. Future research is expected to explore its incorporation into polymers, where the defined stereochemistry can influence the resulting material's macroscopic properties, such as its mechanical strength, thermal stability, and biodegradability. mdpi.com The diol and amino functionalities allow for the synthesis of a variety of polymers, including polyesters, polyamides, and polyurethanes. Furthermore, the chirality of the monomer can be used to induce supramolecular chirality in helical polymers, which may have applications in asymmetric catalysis and chiral recognition. mdpi.com The concept of "nanoarchitectonics," which involves the precise arrangement of nanoscale components, could be applied to create highly ordered materials from this compound derivatives for applications in electronics, optics, and biomedicine. beilstein-journals.org
Contribution to Foundational Organic Chemistry and Biochemistry Principles
The study of this compound and its synthesis provides excellent case studies for illustrating fundamental concepts in organic chemistry and biochemistry. downstate.eduopenaccessjournals.comuou.ac.in Its synthesis often involves key reactions such as nucleophilic additions, reductions of carbonyl compounds, and stereoselective transformations, which are central to the organic chemistry curriculum. downstate.edu From a biochemical perspective, the enzymatic routes to its synthesis highlight the principles of stereospecificity, enzyme kinetics, and metabolic pathway engineering. mbl.or.krmdpi.com As research in this area progresses, it will continue to provide new examples and deeper insights that can be integrated into educational materials, helping to train the next generation of scientists. The interconnectedness of synthetic chemistry, biocatalysis, and materials science in the context of this single molecule underscores the increasingly interdisciplinary nature of modern chemical research. openaccessjournals.com
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of (3S)-4-aminobutane-1,3-diol?
Methodological Answer:
The synthesis typically involves multi-step routes starting with nitrobenzene derivatives or similar precursors. Key steps include:
- Reduction of nitro groups to amines using catalysts like palladium on carbon (Pd/C) under hydrogen atmospheres.
- Chiral resolution via diastereomeric salt formation or enzymatic methods to isolate the (3S) enantiomer.
- Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent unwanted side reactions during functionalization.
For stereochemical control, asymmetric catalysis or chiral auxiliaries may be applied, as seen in analogous amino diol syntheses .
Basic: How is the absolute configuration of this compound experimentally confirmed?
Methodological Answer:
Absolute configuration is determined using:
- X-ray crystallography : Single crystals of derivatives (e.g., brominated or complexed analogs) are analyzed to resolve stereochemistry, as demonstrated for structurally related diols .
- Chiroptical methods : Circular dichroism (CD) spectroscopy or optical rotation comparisons with known standards.
- NMR-based Mosher ester analysis : Derivatization with chiral reagents (e.g., α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)) to assign configuration via -NMR shifts .
Advanced: How do the biological activities of this compound and its stereoisomers differ?
Methodological Answer:
Comparative studies require:
- Stereoisomer synthesis : Preparation of all stereoisomers (e.g., (3R), (4R), etc.) via chiral pool synthesis or resolution.
- Biological assays : Testing in cell models (e.g., RAW264.7 macrophages for anti-inflammatory activity) or enzyme inhibition studies. For example, stereochemical differences in amino diols can alter binding to enzymes like sphingosine kinases, as observed in related compounds .
- Data interpretation : Statistical analysis (e.g., IC comparisons) and molecular docking simulations to correlate stereochemistry with activity .
Advanced: How can contradictions between experimental spectroscopic data and computational predictions be resolved?
Methodological Answer:
Contradictions often arise in NMR chemical shifts or optical rotations. Strategies include:
- Revisiting computational parameters : Adjusting DFT functional/basis sets (e.g., B3LYP/6-311+G(d,p)) for better agreement with experimental -NMR or IR data.
- Validating purity : Re-analyzation via HPLC-MS or HRMS to rule out impurities, as impurities in diols can skew spectroscopic profiles .
- Cross-referencing literature : Comparing data with structurally validated analogs (e.g., bicyclic diols in adenosine receptor studies) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy : - and -NMR to confirm backbone structure and stereochemistry. For example, vicinal coupling constants () between hydroxyl-bearing carbons indicate relative configurations .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns.
- Polarimetry : Measuring optical rotation to confirm enantiomeric excess (e.g., >98% ee for pure (3S) isomer) .
Advanced: What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?
Methodological Answer:
Key approaches include:
- Chiral catalysts : Use of transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone precursors.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired stereoisomers.
- Crystallization-induced dynamic resolution (CIDR) : Leveraging reversible stereoisomer interconversion during crystallization to enrich the (3S) form .
Advanced: How to design enzyme interaction studies for this compound?
Methodological Answer:
- Target selection : Focus on enzymes with known affinity for amino diols (e.g., sphingosine-1-phosphate lyase or aminotransferases).
- Assay design :
- Fluorescence polarization : To measure binding affinity () using fluorescently labeled enzyme targets.
- Kinetic studies : Monitoring NADH/NAD+ cofactor utilization in coupled assays.
- Inhibitor profiling : Dose-response curves to determine IC values, as applied in anti-inflammatory studies of diol derivatives .
Advanced: How to address discrepancies in biological activity data across different research groups?
Methodological Answer:
- Standardization of protocols : Ensure consistent cell lines (e.g., HEK293 vs. RAW264.7), assay conditions (e.g., LPS concentration in inflammation models), and purity thresholds.
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Mechanistic studies : Use knock-out models or siRNA silencing to validate target specificity, as seen in studies of structurally related cyclobutane diols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
